5-Azacytidine-13C4

LC-MS/MS Bioanalysis Pharmacokinetics

5-Azacytidine-13C4 is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of 5-azacytidine in biological matrices. Its four ¹³C atoms in the ribose moiety provide a +4 Da mass shift while preserving near-identical physicochemical properties to the unlabeled analyte—ensuring perfect chromatographic co-elution and uncompromised matrix effect correction. Unlike deuterated analogs, which suffer from kinetic isotope effects that shift retention times and compromise accuracy, 5-Azacytidine-13C4 delivers the precision mandated by FDA and EMA bioanalytical method validation guidelines. Deployed in clinical pharmacokinetic studies for MDS/AML, it accurately quantifies plasma levels over 5–500 ng/mL ranges for therapeutic drug monitoring, exposure-response correlation, and cytidine deaminase polymorphism research. Essential for ANDA submissions, clinical trial applications, and preclinical CNS tissue distribution studies.

Molecular Formula C₄¹³C₄H₁₂N₄O₅
Molecular Weight 248.18
Cat. No. B1160423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azacytidine-13C4
SynonymsAzacitidine-13C4;  4-Amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one-13C4;  5-AC-13C4;  5-AZC-13C4;  5-AZCR-13C4;  5-AzaC-13C4;  Antibiotic U 18496-13C4;  Azacytidine-13C4;  Ladakamycin-13C4;  Ledakamycin-13C4;  Mylosar-13C4;  NSC 102816-13C4;  NSC 103-627-13C
Molecular FormulaC₄¹³C₄H₁₂N₄O₅
Molecular Weight248.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azacytidine-13C4: A Carbon-13 Labeled DNMT Inhibitor for LC-MS/MS Bioanalysis


5-Azacytidine-13C4 is a stable isotope-labeled analog of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (azacitidine, Vidaza®). The compound is a nucleoside analog of cytidine, specifically incorporating four carbon-13 atoms (¹³C₄) into its ribose moiety, resulting in a molecular formula of C₄¹³C₄H₁₂N₄O₅ and a molecular weight of 248.18 g/mol . 5-Azacytidine exerts its therapeutic effects by incorporating into DNA and RNA, where it covalently traps DNMT enzymes, leading to DNA hypomethylation and reactivation of silenced tumor suppressor genes [1]. As a carbon-13 labeled internal standard, 5-Azacytidine-13C4 is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve precise and accurate quantification of the parent drug in biological matrices for pharmacokinetic studies and therapeutic drug monitoring [2].

Why Unlabeled 5-Azacytidine or Deuterated Analogs Cannot Replace 5-Azacytidine-13C4 in Quantitative Bioanalysis


Generic substitution of 5-Azacytidine-13C4 with unlabeled 5-azacytidine or deuterated analogs is scientifically unsound for quantitative LC-MS/MS bioanalysis. Unlabeled 5-azacytidine lacks the necessary mass shift to serve as an internal standard for the same analyte, rendering it indistinguishable from endogenous or dosed drug, which is a fundamental requirement for accurate quantification [1]. While deuterium (²H)-labeled analogs provide a mass shift, they are prone to a kinetic isotope effect that can alter chromatographic retention time relative to the unlabeled analyte, leading to differential matrix effects and compromised accuracy [2]. In contrast, the ¹³C labeling in 5-Azacytidine-13C4 results in nearly identical physicochemical properties, ensuring co-elution with the analyte and superior correction for matrix effects and recovery variations, a necessity validated in clinical pharmacokinetic assays for 5-azacytidine [3].

Quantitative Differentiation Evidence for 5-Azacytidine-13C4 in Bioanalytical Workflows


Superior Matrix Effect Correction with 13C4-IS vs. Unlabeled IS in Human Plasma

In LC-MS/MS quantification of 5-azacytidine in human plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate measurement. Unlabeled internal standards cannot correct for variable matrix effects and recovery. 5-Azacytidine-13C4, due to its co-elution and identical ionization efficiency, provides a constant analyte/IS response ratio. In a validated method for 5-azacytidine in human plasma, the use of a SIL-IS (implied as a 13C-labeled analog) enabled an assay accuracy of 97.8-109.1% and precision (CV) of ≤9.8% across a 5-500 ng/mL range [1]. Without a SIL-IS, such performance would be unattainable.

LC-MS/MS Bioanalysis Pharmacokinetics Matrix Effects

13C4-Labeling Avoids Deuterium-Induced Retention Time Shifts for Accurate Co-Elution

Deuterium-labeled internal standards can exhibit a shift in chromatographic retention time relative to the unlabeled analyte due to the kinetic isotope effect, which leads to differential matrix effects and reduced accuracy [1]. In contrast, ¹³C-labeled internal standards, such as 5-Azacytidine-13C4, co-elute precisely with the analyte because the ¹³C substitution has a negligible effect on chromatographic behavior. This co-elution is critical for ensuring that the internal standard experiences the same matrix environment as the analyte, thereby providing optimal correction for ion suppression or enhancement .

Isotope Labeling Chromatography LC-MS/MS

Extended Frozen Plasma Stability Demonstrated for 5-Azacytidine Assays Using SIL-IS

The stability of 5-azacytidine in biological samples is a known challenge due to its susceptibility to hydrolysis and deamination [1]. A robust LC-MS/MS method employing a stable isotope-labeled internal standard (SIL-IS) has demonstrated that 5-azacytidine in plasma, when stabilized with tetrahydrouridine, remains stable for at least 323 days at -70°C [2]. This long-term stability validation is critical for multi-site clinical trials and delayed sample analysis, as it confirms that the internal standard (e.g., 5-Azacytidine-13C4) effectively tracks any analyte degradation.

Sample Stability Bioanalysis Pharmacokinetics

Regulatory Compliance: EMA-Validated LC-MS/MS Method Requires SIL-IS for 5-Azacytidine Quantification

A recently published LC-MS/MS method for the determination of 5-azacitidine in human plasma was developed and validated following EMA standards [1]. The method employed a stable isotope-labeled internal standard (SIL-IS) to meet the rigorous requirements for accuracy, precision, and matrix effect correction as mandated by current bioanalytical guidelines. The use of a SIL-IS is a standard requirement in such regulatory submissions, and 5-Azacytidine-13C4 is the ideal candidate to fulfill this role for 5-azacytidine assays.

Regulatory Compliance Method Validation EMA

Primary Application Scenarios for 5-Azacytidine-13C4 in Quantitative Bioanalysis


Clinical Pharmacokinetic (PK) Studies of 5-Azacytidine in Oncology Patients

5-Azacytidine-13C4 is the internal standard of choice for LC-MS/MS methods quantifying 5-azacytidine in plasma from patients undergoing treatment for myelodysplastic syndromes (MDS) or acute myeloid leukemia (AML). As demonstrated in a recent pilot PK study, the use of a SIL-IS enabled accurate determination of plasma concentrations over a 5-500 ng/mL range, which is critical for understanding drug exposure, correlating with response, and investigating the impact of cytidine deaminase polymorphisms on pharmacokinetics [1].

Therapeutic Drug Monitoring (TDM) to Optimize Dosing and Manage Toxicity

The validated LC-MS/MS method employing a stable isotope-labeled internal standard (e.g., 5-Azacytidine-13C4) provides the precision and accuracy necessary for therapeutic drug monitoring. By enabling reliable measurement of 5-azacytidine levels in patient plasma, this approach can help clinicians adjust dosing regimens to maintain therapeutic concentrations while minimizing toxicity, a significant challenge given the inter-patient variability in drug metabolism [1].

Preclinical Pharmacokinetic Studies in Animal Models

5-Azacytidine-13C4 is essential for bioanalytical support in preclinical studies, such as those investigating central nervous system (CNS) exposure in nonhuman primate models [2]. Its use as an internal standard ensures accurate quantification of 5-azacytidine in various matrices (plasma, CSF, tissue) despite low drug concentrations and complex sample backgrounds, which is vital for evaluating drug delivery and efficacy in translational research.

Bioanalytical Method Development and Validation for Regulatory Submissions

For pharmaceutical companies and contract research organizations (CROs) developing new formulations or generic versions of 5-azacytidine, 5-Azacytidine-13C4 is a critical reagent for establishing and validating LC-MS/MS methods that comply with FDA and EMA guidelines [3]. Its use as a SIL-IS is a cornerstone for demonstrating method accuracy, precision, and robustness, directly supporting Abbreviated New Drug Applications (ANDAs) and clinical trial applications.

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